molecular formula C15H20N6O2S B2529251 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415464-68-3

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2529251
CAS No.: 2415464-68-3
M. Wt: 348.43
InChI Key: KNLXFASDHULTQQ-UHFFFAOYSA-N
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Description

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that features a triazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the formation of the triazolo-pyrazine core. One common method involves the cyclization of a hydrazine derivative with an ortho ester, followed by further functionalization to introduce the thiomorpholine and morpholine groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolo-pyrazine core, combined with the thiomorpholine and morpholine moieties, allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-11-17-18-14-13(16-2-3-21(11)14)20-4-7-23-12(10-20)15(22)19-5-8-24-9-6-19/h2-3,12H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXFASDHULTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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